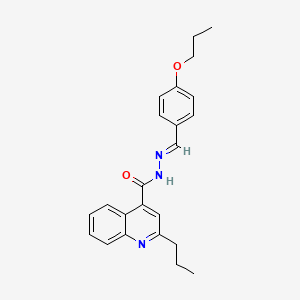![molecular formula C15H13N5 B5546641 2-甲基-1-(2H-四唑-5-基)-5,6-二氢苯并[f]异喹啉](/img/structure/B5546641.png)
2-甲基-1-(2H-四唑-5-基)-5,6-二氢苯并[f]异喹啉
描述
Synthesis Analysis
Isoquinoline derivatives, including structures similar to 2-methyl-1-(2H-tetrazol-5-yl)-5,6-dihydrobenzo[f]isoquinoline, have been synthesized through various methods, showcasing the creativity and innovation in the field of synthetic organic chemistry. A key approach involves the Bischler–Napieralski reaction, which has been applied to prepare 1-substituted-3,4-dihydroisoquinolines (1-substituted-DHIQs), followed by enantioselective reduction strategies to obtain the desired tetrahydroisoquinoline derivatives (Asif et al., 2023).
Molecular Structure Analysis
The molecular structure of isoquinoline derivatives plays a crucial role in determining their biological activity and interaction with biological targets. The introduction of substituents, such as the 2-methyl and 1-(2H-tetrazol-5-yl) groups, can significantly influence the compound's physicochemical properties, binding affinity, and selectivity towards specific receptors or enzymes. Advanced techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling are essential tools for analyzing these structural aspects and guiding the optimization of therapeutic candidates (Danao et al., 2021).
Chemical Reactions and Properties
Isoquinoline derivatives undergo a variety of chemical reactions that are pivotal for the synthesis of complex molecules and the exploration of novel therapeutic agents. These reactions include electrophilic and nucleophilic substitutions, cycloadditions, and rearrangements, which allow for the introduction of diverse functional groups and the generation of structurally diverse libraries of compounds. The reactivity and chemical behavior of these molecules are heavily influenced by the electronic and steric properties of the substituents, which can be harnessed to achieve specific synthetic outcomes (Vijayakumar et al., 2023).
Physical Properties Analysis
The physical properties of isoquinoline derivatives, such as solubility, melting point, and stability, are critical factors in their development as therapeutic agents. These properties are influenced by the molecule's structural features and can impact its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). Understanding and optimizing these physical properties are essential steps in the drug development process to ensure adequate bioavailability and therapeutic efficacy (Singh & Shah, 2017).
Chemical Properties Analysis
The chemical properties of isoquinoline derivatives, including acidity/basicity, reactivity towards various reagents, and stability under physiological conditions, are key determinants of their pharmacological profile. These properties are crucial for the interaction of these compounds with biological targets, influencing their mode of action, potency, and selectivity. Advances in medicinal chemistry and chemical biology approaches have enabled the systematic exploration of these properties to design and synthesize isoquinoline derivatives with optimized therapeutic potential (Jordaan & Ebenezer, 2023).
科学研究应用
螺环杂环化
Bannikova 等人(2005)的一项研究探讨了取代的 1-甲基-3,4-二氢苯并[f]异喹啉与取代的 5-甲氧羰基-2,3-二氢-2,3-吡咯二酮的相互作用。此反应生成取代的 1-氧代-1,2,10,11-四氢苯并[h]吡咯并[2,1-a]异喹啉-2-螺-2-(4-羟基-5-氧代-2,5-二氢吡咯),突出了在螺环杂环化学中的潜在应用 (Yu. N. Bannikova 等人,2005)。
抗真菌活性
Surikova 等人(2011)从 2,2-二甲基-1,2-二氢苯并[f]异喹啉合成了具有抗真菌作用的物质。此应用在新型抗真菌剂的开发中具有重要意义 (O. V. Surikova 等人,2011)。
脒醇和硫代脒醇的制备
Macháček 等人(2006)报道了 N-取代甲基 (3S)-2-氨基羰基-1,2,3,4-四氢异喹啉-3-羧酸酯的制备及其环化以生成脒醇和硫代脒醇。这些化合物在药物化学中具有潜在应用 (V. Macháček 等人,2006)。
金(I)催化的环加成
Zhong 等人(2020)描述了一种通过金(I)催化的分子内环加成制备 3,4-二氢苯并[f]异喹啉-1(2H)-酮的方法。这种合成方法可能与有机化学和材料科学相关 (J. Zhong 等人,2020)。
四氢苯并[f]异喹啉的简便合成
Pratap 等人(2007)概述了 2-氧代-4-仲氨基-2,3,5,6-四氢苯并[f]异喹啉-1-腈的合成方法。此方法可能对复杂有机分子的合成有用 (R. Pratap 等人,2007)。
异喹啉酮的一锅合成
Guastavino 等人(2006)实现了 3-取代异喹啉-1-(2H)-酮和稠合异喹啉-1-(2H)-酮的一锅合成。此方法可用于简化药物研究中的合成路线 (J. F. Guastavino 等人,2006)。
血管扩张活性
张三奇(2010)合成了新型 2-取代-3,4-二氢-1(2H)-异喹啉酮并测试了它们的血管扩张活性,表明在心血管研究中具有潜在应用 (张三奇,2010)。
功能化二氢咪唑异喹啉的合成
Arab-Salmanabadi 等人(2015)合成了一系列新型功能化二氢咪唑[2,1-a]异喹啉。这些化合物可能对开发用于各种应用的新型化学实体感兴趣 (Samira Arab-Salmanabadi 等人,2015)。
双重荧光应用
Craig 等人(2009)研究了 3-(2H)-异喹啉酮衍生物的价键互变异构体的光谱性质,揭示了双重荧光发射。这一发现具有在传感器和光电技术中的潜在应用 (I. Craig 等人,2009)。
作用机制
Tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes . This property makes them useful in various biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-nociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities .
安全和危害
未来方向
Tetrazoles have a wide range of biological activities and are currently of interest to scientists and researchers due to their diverse applications, predominantly in the area of material and medicinal chemistry . Future research may focus on developing new synthetic approaches and exploring further applications of tetrazoles .
属性
IUPAC Name |
2-methyl-1-(2H-tetrazol-5-yl)-5,6-dihydrobenzo[f]isoquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5/c1-9-13(15-17-19-20-18-15)14-11(8-16-9)7-6-10-4-2-3-5-12(10)14/h2-5,8H,6-7H2,1H3,(H,17,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKPZSNZDFRZIHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C2CCC3=CC=CC=C3C2=C1C4=NNN=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-1-(2H-tetrazol-5-yl)-5,6-dihydrobenzo[f]isoquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(4-bromobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5546561.png)
![1-(5-{1-[4-(1H-imidazol-1-yl)butanoyl]piperidin-4-yl}-4-methyl-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5546566.png)
![2-(4-ethyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methyl]acetamide](/img/structure/B5546573.png)
![ethyl 2-cyano-3-[5-(4-methoxy-2-nitrophenyl)-2-furyl]acrylate](/img/structure/B5546580.png)
![N-[(3S*,4R*)-4-ethoxytetrahydro-3-furanyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5546588.png)

![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(2-ethylphenyl)acetamide](/img/structure/B5546615.png)
![N,N-diethyl-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5546616.png)



![N-({[4-(chloromethyl)-6-(dimethylamino)-1,3,5-triazin-2-yl]amino}carbonyl)-4-methylbenzenesulfonamide](/img/structure/B5546660.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropyl-4-morpholinecarboxamide](/img/structure/B5546665.png)
![N-(2-phenylimidazo[1,2-a]pyridin-3-yl)-2-thiophenecarboxamide](/img/structure/B5546666.png)